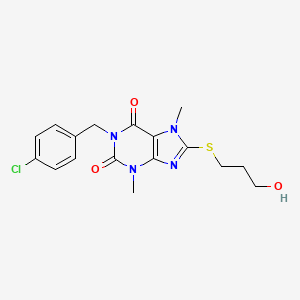
1-(4-chlorobenzyl)-8-((3-hydroxypropyl)thio)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-chlorobenzyl)-8-((3-hydroxypropyl)thio)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C17H19ClN4O3S and its molecular weight is 394.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Receptor Affinity and Pharmacological Evaluation
The compound is part of a series studied for its potential psychotropic activity, specifically as 5-HT1A, 5-HT2A, and 5-HT7 receptor ligands. These compounds have been shown to exhibit antidepressant and anxiolytic properties in pharmacological evaluations, including radioligand binding assays and in vivo models such as the forced swim and four-plate tests in mice. Among the series, certain derivatives demonstrated significant antidepressant-like effects and anxiolytic-like activities, underscoring the therapeutic potential of these purine-2,6-dione derivatives in treating mood disorders (Chłoń-Rzepa et al., 2013).
Synthesis and Study of Metal Complexes
Research has also delved into the synthesis and characterization of new mixed ligand metal complexes involving purine-2,6-dione derivatives. These complexes have been studied using various analytical methods, including UV-Visible and infrared spectroscopy, to understand their structure and potential applications. This work contributes to the field of coordination chemistry, exploring how these compounds interact with metal ions (Shaker, 2011).
Theoretical Study of Tautomerization
A theoretical study explored the tautomerization processes of related purine derivatives, providing insights into the stability and electronic properties of different tautomeric forms. Such studies are crucial for understanding the chemical behavior and potential reactivity of these compounds under various conditions, which has implications for their biological activity and material science applications (Shajari & Ghiasi, 2018).
Antibacterial Agents Synthesis
Another area of research focuses on the synthesis of derivatives with antibacterial properties. By employing specific synthetic transformations, researchers have developed compounds evaluated for their efficacy against both gram-positive and gram-negative bacteria, highlighting the potential of purine-2,6-dione derivatives as novel antibacterial agents (Sheikh et al., 2009).
Polymerization and Material Science
Further studies have investigated the use of purine derivatives in the field of material science, particularly in the polymerization processes to create novel polymeric materials. These investigations reveal how modifications at specific positions of the purine core can influence the reactivity and properties of the resulting polymers, offering pathways to new materials with potential applications in biomedicine and technology (Thillaye du Boullay et al., 2010).
properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-8-(3-hydroxypropylsulfanyl)-3,7-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O3S/c1-20-13-14(19-16(20)26-9-3-8-23)21(2)17(25)22(15(13)24)10-11-4-6-12(18)7-5-11/h4-7,23H,3,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJLITETYPBKHGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1SCCCO)N(C(=O)N(C2=O)CC3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Oxazolo[3',4':1,2]pyrido[3,4-b]indol-3-one, 5,6,11,11b-tetrahydro-8-methoxy-1,1,11b-trimethyl-](/img/structure/B2649482.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide](/img/structure/B2649484.png)
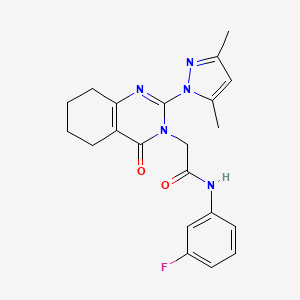
![N-[cyano(2-fluorophenyl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2649487.png)
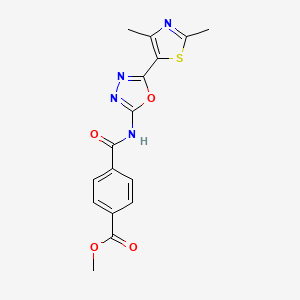

![3,4-dimethoxy-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2649494.png)
![3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-ethylquinolin-4(1H)-one](/img/structure/B2649495.png)
![4-fluoro-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzamide](/img/structure/B2649497.png)
![N'-[4-(trifluoromethoxy)phenyl]-2-(trifluoromethyl)benzenecarbohydrazide](/img/structure/B2649498.png)
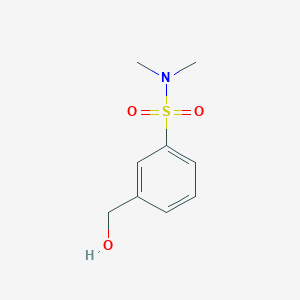
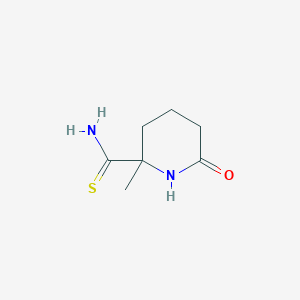
![N-(1-Cyanocyclohexyl)-2-[4-(3-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]propanamide](/img/structure/B2649503.png)
![N'-(3-Methylsulfanylphenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide](/img/structure/B2649504.png)